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Compound of Interest

Compound Name: 6-Piperidinonicotinic acid

Cat. No.: B057397

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking 6-piperidinonicotinic acid
against established industry standards across three potential, biologically relevant target
classes: the G-protein coupled receptor GPR109A, nicotinic acetylcholine receptors (nAChRS),
and protein kinases. Due to the limited publicly available data on the specific biological activity
of 6-piperidinonicotinic acid, this document serves as a methodological guide, offering the
necessary protocols and comparative data on industry standards to enable a thorough
evaluation of this compound.

Introduction to 6-Piperidinonicotinic Acid

6-Piperidinonicotinic acid is a derivative of nicotinic acid (niacin), characterized by a
piperidine ring attached to the pyridine core. This structural modification suggests several
potential pharmacological activities. As a nicotinic acid derivative, it may act as an agonist at
the GPR109A receptor, a target for treating dyslipidemia and inflammation.[1] The presence of
the piperidine moiety, a common scaffold in central nervous system (CNS) active compounds,
suggests potential interactions with neuronal targets such as nicotinic acetylcholine receptors.
Furthermore, the general structure of 6-piperidinonicotinic acid makes it a candidate for
screening against various protein kinases, a major class of drug targets.

Benchmarking against GPR109A Agonists
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GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA?2) is the receptor for
nicotinic acid and is involved in the inhibition of lipolysis in adipocytes.[1] Agonists of this
receptor are of interest for the treatment of dyslipidemia.

Industry Standard GPR109A Agonists

Niacin and Acipimox are well-characterized GPR109A agonists used in clinical practice, making
them suitable industry standards for comparison.

EC50 (Human

Compound Target Therapeutic Use
GPR109A)

Niacin (Nicotinic Acid) GPR109A ~1 uM Dyslipidemia

Acipimox GPR109A ~10 uM Dyslipidemia

GPR109A Signaling Pathway

Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase and a reduction
in intracellular cAMP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Benchmarking 6-Piperidinonicotinic Acid: A
Comparative Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b057397#benchmarking-6-
piperidinonicotinic-acid-against-a-known-industry-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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